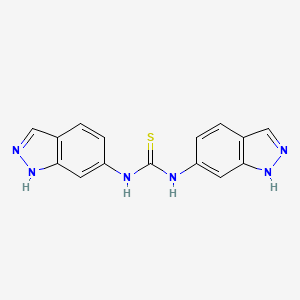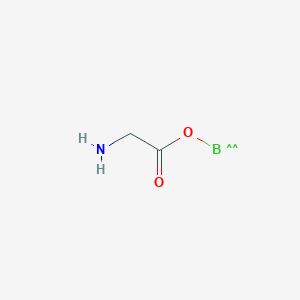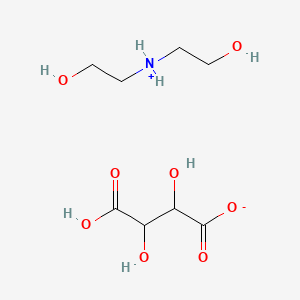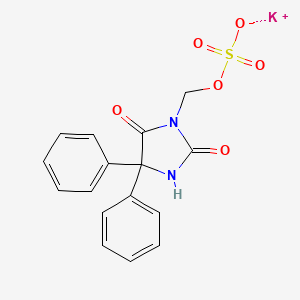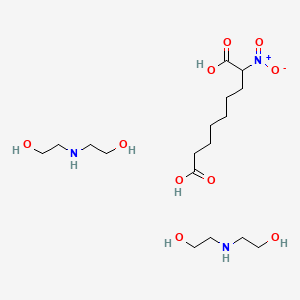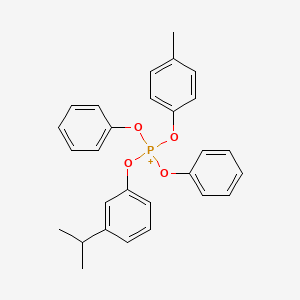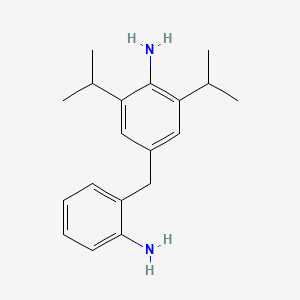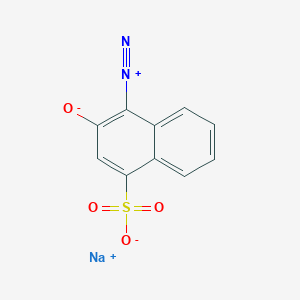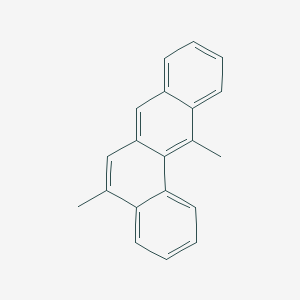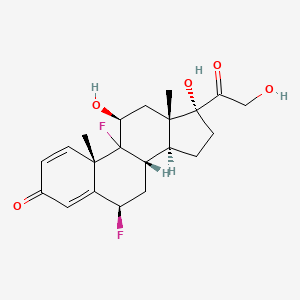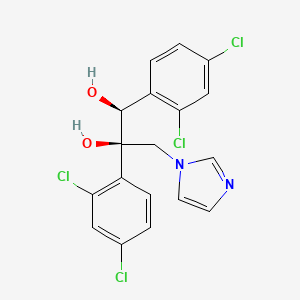
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- is a complex organic compound that features prominently in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl intermediates, followed by the introduction of the imidazole ring through nucleophilic substitution reactions. The final step often involves the stereoselective formation of the 1S,2R configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the desired stereochemistry and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl groups and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1R,2S)-: A stereoisomer with different biological activity.
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1R,2R)-: A stereoisomer with unique chemical behavior.
Uniqueness
The uniqueness of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers.
Propriétés
Numéro CAS |
107659-66-5 |
|---|---|
Formule moléculaire |
C18H14Cl4N2O2 |
Poids moléculaire |
432.1 g/mol |
Nom IUPAC |
(1S,2R)-1,2-bis(2,4-dichlorophenyl)-3-imidazol-1-ylpropane-1,2-diol |
InChI |
InChI=1S/C18H14Cl4N2O2/c19-11-1-3-13(15(21)7-11)17(25)18(26,9-24-6-5-23-10-24)14-4-2-12(20)8-16(14)22/h1-8,10,17,25-26H,9H2/t17-,18-/m0/s1 |
Clé InChI |
HBWJVZZCQWFPPG-ROUUACIJSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@](CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


